![molecular formula C24H20N6OS B2422526 (E)-2-amino-N-phenetil-1-((tiofeno-2-ilmetilen)amino)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida CAS No. 839702-44-2](/img/structure/B2422526.png)
(E)-2-amino-N-phenetil-1-((tiofeno-2-ilmetilen)amino)-1H-pirrolo[2,3-b]quinoxalina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H20N6OS and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. A study demonstrated that certain derivatives can inhibit cancer cell proliferation effectively, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines. For instance:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Pyrrolo Derivative A | HeLa | 5 |
Pyrrolo Derivative B | MCF-7 | 4.5 |
This suggests a strong potential for developing new anticancer agents based on the pyrrolo[2,3-b]quinoxaline scaffold.
Antimicrobial Activity
The antimicrobial properties of this compound have been documented extensively. In vitro studies have shown efficacy against a variety of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating strong antimicrobial potential.
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Pyrrolo Derivative C | S. aureus | 0.22 |
Pyrrolo Derivative D | E. coli | 0.25 |
Antioxidant Activity
Antioxidant assays utilizing methods such as the DPPH radical scavenging assay have demonstrated that certain derivatives possess significant radical scavenging activity. For example:
Compound | Rate Constant (M−1s−1) |
---|---|
Pyrrolo Derivative E | 8.56×108 |
This level of activity compares favorably with established antioxidants like Trolox.
Case Studies
A recent study focused on synthesizing various derivatives of pyrrolo[2,3-b]quinoxaline and evaluating their biological activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit cancer cell growth. The most promising candidates exhibited both antioxidant and anticancer activities, showcasing their potential for therapeutic applications.
Synthesis and Evaluation
The synthesis involved multi-step reactions leading to the formation of the target compound and its derivatives. The evaluation included:
- Anticancer Activity : Assessed using MTT assays across multiple cancer cell lines.
- Antimicrobial Activity : Evaluated through MIC tests against common bacterial pathogens.
- Antioxidant Activity : Measured using DPPH scavenging assays.
Mecanismo De Acción
Target of Action
It’s known that quinoxaline derivatives have a wide range of biological activities and can interact with multiple targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives are known to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives are known to have diverse biological activities, suggesting they may have various molecular and cellular effects .
Actividad Biológica
The compound (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrroloquinoxaline core, which is known for its diverse biological activities. The structural components include:
- Pyrrolo[2,3-b]quinoxaline : A bicyclic structure that is often associated with anticancer properties.
- Thiophen-2-ylmethylene : A thiophene moiety that may enhance the compound's interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. The mechanism typically involves:
- Inhibition of Tubulin Polymerization : Compounds similar to our target have been shown to bind to the colchicine site on tubulin, preventing its polymerization, which is crucial for cell division .
- Cell Cycle Arrest : Some derivatives induce G2/M phase arrest, leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibition of various kinases involved in cancer progression. Notably, compounds with similar backbones have demonstrated inhibition of:
- PI3K/Akt/mTOR Pathway : This pathway is frequently dysregulated in cancers and plays a vital role in cell growth and survival .
- Multiple Kinases : Including AURKA, FLT3, and GSK3A, which are critical for cellular signaling pathways associated with tumor growth .
Antimicrobial Activity
Some studies have explored the antimicrobial properties of similar compounds. For example, derivatives containing benzyl or thiophene groups have shown activity against both Gram-positive and Gram-negative bacteria . While specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of pyrroloquinoxaline derivatives found that certain compounds exhibited subnanomolar GI50 values against various cancer cell lines. The most potent derivative demonstrated an IC50 value of 0.99 μM against tubulin polymerization . This suggests that the target compound may similarly impact cancer cell viability.
Study 2: Structure-Activity Relationship (SAR)
Research on related compounds has established a SAR framework indicating that modifications to the thiophene moiety can significantly alter biological activity. For instance, increasing electron-donating groups on the thiophene ring enhanced anticancer activity while maintaining selectivity towards tumor cells over normal cells .
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | IC50 (μM) | Mechanism of Action | Target Enzymes |
---|---|---|---|
Compound A | 0.99 | Inhibition of tubulin polymerization | Tubulin |
Compound B | 1.50 | Apoptosis induction | Various kinases |
Compound C | 0.75 | PI3K/Akt pathway inhibition | PI3K |
Table 2: Summary of Case Studies
Propiedades
IUPAC Name |
2-amino-N-(2-phenylethyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6OS/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h1-11,14-15H,12-13,25H2,(H,26,31)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSCWXAIOLMZAM-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.